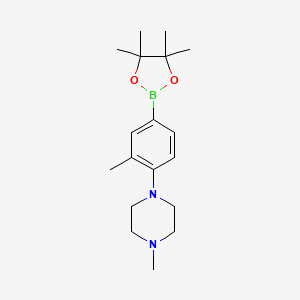
1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a useful research compound. Its molecular formula is C18H29BN2O2 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H28BNO2
- Molecular Weight : 301.2 g/mol
- CAS Number : 1247000-92-5
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and ion channels. Additionally, the dioxaborolane group may facilitate interactions with enzymes involved in metabolic pathways.
Key Mechanisms:
- Receptor Modulation : The piperazine ring can act as a scaffold for binding to central nervous system (CNS) receptors.
- Enzyme Inhibition : The dioxaborolane moiety may inhibit specific enzymes through boron-mediated interactions.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption characteristics. For instance:
- Bioavailability : Compounds similar to this one have shown moderate bioavailability due to their lipophilic nature.
- Metabolism : Initial studies suggest rapid metabolism in vivo, particularly in liver tissues.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.67 | Induction of apoptosis |
| HeLa (Cervical) | 1.25 | Cell cycle arrest |
These results indicate the compound's potential as a therapeutic agent in oncology.
In Vivo Studies
In vivo studies have been limited but suggest promising results in animal models:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to this compound:
-
Study on BCR-ABL Inhibitors : A related compound demonstrated IC50 values in the nanomolar range against BCR-ABL positive cell lines . This suggests potential applications in treating chronic myeloid leukemia (CML).
- Reference Data :
- Compound A (related structure): IC50 = 0.12 µM against BCR-ABL.
- Compound B (similar scaffold): IC50 = 0.45 µM against various kinases.
- Reference Data :
- Neuropharmacology Study : Another study indicated that piperazine derivatives could modulate serotonin receptors effectively .
Eigenschaften
IUPAC Name |
1-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-14-13-15(19-22-17(2,3)18(4,5)23-19)7-8-16(14)21-11-9-20(6)10-12-21/h7-8,13H,9-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGLDFJPGYWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














